Direct Antiproliferative Potency: TD-106 Demonstrates Nanomolar CC50 in NCI-H929 Myeloma Cells
TD-106 exhibits potent inhibition of proliferation in the NCI-H929 multiple myeloma cell line with a CC50 of 0.039 μM [1]. While direct, same-assay comparative data for lenalidomide or pomalidomide are not available in the primary literature, this value is contextually significant: it is achieved by a compound engineered not as a standalone therapeutic but as a tool for degrader construction. This suggests that the TD-106 scaffold itself possesses intrinsic, measurable antiproliferative activity that may contribute to the overall efficacy of derived PROTACs, a property not uniformly observed across all E3 ligase ligands.
| Evidence Dimension | Antiproliferative Activity (CC50) |
|---|---|
| Target Compound Data | 0.039 μM |
| Comparator Or Baseline | Lenalidomide and Pomalidomide (reported CC50 values in NCI-H929 cells range from ~0.01 μM to >1 μM depending on assay duration and cell context [2]) |
| Quantified Difference | TD-106 falls within the lower end of the nanomolar potency range exhibited by clinical IMiDs in this cell line. |
| Conditions | NCI-H929 multiple myeloma cells, 72-hour incubation, concentration range: 0.1 nM - 100 μM [1] |
Why This Matters
Demonstrates that the TD-106 CRBN-binding handle is not biologically inert; its intrinsic antiproliferative effect is a quantifiable parameter for quality control and may synergize with PROTAC-mediated target degradation.
- [1] Kim SA, Go A, Jo SH, et al. A novel cereblon modulator for targeted protein degradation. Eur J Med Chem. 2019;166:65-74. DOI: 10.1016/j.ejmech.2019.01.033 View Source
- [2] Zhu YX, Braggio E, Shi CX, et al. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma. Blood. 2014;124(4):536-545. DOI: 10.1182/blood-2014-02-557819 View Source
